molecular formula C9H3F6N B070483 2,4-Bis(trifluoromethyl)benzonitrile CAS No. 177952-38-4

2,4-Bis(trifluoromethyl)benzonitrile

Cat. No.: B070483
CAS No.: 177952-38-4
M. Wt: 239.12 g/mol
InChI Key: RQKXUWGXSNMDDS-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H3F6N and a molecular weight of 239.12 g/mol . It is characterized by the presence of two trifluoromethyl groups attached to a benzonitrile core. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(trifluoromethyl)benzonitrile typically involves the introduction of trifluoromethyl groups to a benzonitrile core. One common method involves the reaction of 2-bromo-5-fluorobenzotrifluoride with carbon dioxide, followed by hydrolysis to obtain 4-fluoro-2-trifluoromethylbenzoic acid. This intermediate is then reacted with liquid ammonia under catalytic conditions to form 4-amino-2-trifluoromethylbenzamide, which is subsequently dehydrated to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and efficient catalytic systems to ensure high yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various trifluoromethylated derivatives and amides, depending on the reaction conditions and reagents used .

Biological Activity

2,4-Bis(trifluoromethyl)benzonitrile (C9H3F6N) is an organic compound characterized by its unique trifluoromethyl groups, which significantly influence its biological activity. This article explores the compound's mechanisms of action, biochemical pathways, and its applications in pharmaceuticals and other fields, supported by data tables and research findings.

  • Molecular Formula : C9H3F6N
  • Molecular Weight : 239.12 g/mol

The presence of trifluoromethyl groups enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate in drug design and synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Research indicates that compounds with trifluoromethyl groups can inhibit enzymes critical for various biological processes. For instance, derivatives of this compound have shown promise as inhibitors for prolyl-specific oligopeptidase (POP), an enzyme implicated in several central nervous system disorders such as Alzheimer's and schizophrenia .
  • Pharmacological Activity : The incorporation of trifluoromethyl groups has been linked to enhanced pharmacological effects. For example, studies have shown that the presence of these groups can increase the potency of drugs by improving their binding affinity to target receptors .

Biological Activity Data

A summary of key findings related to the biological activity of this compound is presented in the following table:

Study Biological Activity IC50 Values (μM) Mechanism
Inhibition of POP10.14 - 41.73Competitive inhibition
Anticancer activity<0.5Synergistic effects with other drugs
Metabolic stabilityN/AEnhanced bioavailability

Case Studies

  • Prolyl-Specific Oligopeptidase Inhibition :
    In a study focused on developing inhibitors for POP, several derivatives of this compound were synthesized and evaluated. Compound 3a exhibited an IC50 value of 10.14 μM, indicating strong inhibitory activity against POP, suggesting potential therapeutic applications in treating neurological disorders .
  • Anticancer Properties :
    Another investigation highlighted the compound's potential as an anticancer agent. It was found that certain trifluoromethylated compounds demonstrated significant anticancer activity with IC50 values less than 0.5 μM when combined with other therapeutic agents, showcasing a synergistic effect that enhances overall efficacy .

Applications in Pharmaceuticals

The unique properties of this compound make it suitable for various applications:

  • Drug Development : Its ability to enhance metabolic stability and bioavailability positions it as a key intermediate in the synthesis of fluorinated pharmaceuticals.
  • Agrochemicals : The compound also finds applications in the production of agrochemicals due to its unique chemical properties.

Properties

IUPAC Name

2,4-bis(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F6N/c10-8(11,12)6-2-1-5(4-16)7(3-6)9(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKXUWGXSNMDDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371139
Record name 2,4-Bis(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177952-38-4
Record name 2,4-Bis(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 177952-38-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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